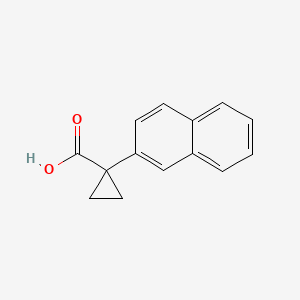![molecular formula C15H22N2O2 B8011964 tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate](/img/structure/B8011964.png)
tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is a derivative of isoquinoline and is often used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroisoquinoline under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as an antineoplastic or antimicrobial agent .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]carbamate
- tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-8-yl)methyl]carbamate
Uniqueness
tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which can lead to distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-9-16-8-11-6-4-5-7-13(11)12/h4-7,12,16H,8-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMIWRXKHPGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8011884.png)

![Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8011899.png)





![5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B8011938.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B8011952.png)

![1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B8011968.png)
